Boc-Asp-Ofm
CAS No.: 129046-87-3
Cat. No.: VC21540629
Molecular Formula: C23H25NO6
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 129046-87-3 |
---|---|
Molecular Formula | C23H25NO6 |
Molecular Weight | 411.4 g/mol |
IUPAC Name | (3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 |
Standard InChI Key | RMRKPGGMJKNMSK-IBGZPJMESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structure
Nomenclature and Identification
Boc-Asp-Ofm is primarily identified by its CAS registry number 129046-87-3 . The compound is also known by several synonyms including N-alpha-tert-Butyloxycarbonylaspartic acid beta-fluorenylmethyl ester, 1-(9H-Fluoren-9-ylmethyl) N-((1,1-dimethylethoxy)carbonyl)-L-aspartate, and (3S)-3-[(tert-butoxycarbonyl)amino]-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid . These various names reflect different systematic naming conventions but refer to the same chemical entity.
Molecular Properties
Boc-Asp-Ofm possesses the molecular formula C₂₃H₂₅NO₆ . The molecular weight of this compound is approximately 411.5 g/mol . At room temperature, Boc-Asp-Ofm exists as a solid substance and demonstrates good solubility in various organic solvents, which facilitates its use in laboratory settings .
Structural Features
The structure of Boc-Asp-Ofm incorporates two key protecting groups that define its functionality:
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The "Boc" (tert-butyloxycarbonyl) group protects the alpha-amino group of aspartic acid, preventing unwanted reactions during peptide synthesis .
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The "Ofm" (9-fluorenylmethyl ester) group protects the beta-carboxyl group of aspartic acid, enhancing the compound's solubility and stability while providing selective reaction capabilities .
This strategic protection pattern allows for controlled deprotection and reaction sequences essential for precise peptide assembly.
Preparation and Synthesis Methods
Laboratory Synthesis
The synthesis of Boc-Asp-Ofm typically involves a sequential protection strategy starting with L-aspartic acid. The process generally follows these steps:
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Protection of the alpha-amino group with tert-butyloxycarbonyl (Boc) group using reagents such as di-tert-butyl dicarbonate in the presence of a suitable base.
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Selective esterification of the beta-carboxyl group with 9-fluorenylmethanol using coupling agents.
These reactions require careful control of temperature and pH conditions to ensure selectivity and prevent side reactions .
Storage Temperature | Recommended Usage Period |
---|---|
-80°C | Up to 6 months |
-20°C | Up to 1 month |
For improved solubility, heating the compound to 37°C followed by ultrasonic bath treatment is recommended . Avoiding repeated freeze-thaw cycles is crucial to maintaining the compound's integrity and reactivity.
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Boc-Asp-Ofm serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The strategic protection of both amino and carboxyl groups allows for selective deprotection and coupling reactions, enabling the precise assembly of complex peptide sequences . The Boc group can be selectively removed under acidic conditions, while the Ofm group requires different deprotection conditions, allowing for orthogonal protection strategies.
Advantages in Sequential Peptide Assembly
The use of Boc-Asp-Ofm in peptide synthesis offers several advantages:
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Selective protection of functional groups prevents unwanted side reactions
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Enhanced solubility in organic solvents facilitates reaction conditions
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Compatibility with various coupling reagents and conditions
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Ability to create complex peptides with precise structural features
These properties make Boc-Asp-Ofm particularly valuable in the development of pharmaceuticals and biochemicals where structural precision is paramount .
Quantity | Approximate Price (€) |
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250mg | 72.00 |
1g | 148.00 |
5g | 518.00 |
These values represent typical market prices and may vary based on supplier, purity, and market conditions .
Chemical Reactions and Mechanisms
Deprotection Chemistry
The utility of Boc-Asp-Ofm in peptide synthesis relies on its selective deprotection capabilities:
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The Boc protecting group is typically removed using trifluoroacetic acid (TFA), exposing the amino group for subsequent coupling reactions.
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The Ofm (fluorenylmethyl ester) protecting group can be selectively removed under basic conditions, typically using piperidine or similar bases.
This orthogonal protection strategy allows for selective functionalization during peptide synthesis, enabling precise control over the growing peptide chain.
Coupling Reactions
Once deprotected, the exposed functional groups of Boc-Asp-Ofm can participate in coupling reactions with other protected amino acids. These reactions typically employ coupling reagents such as DCC (dicyclohexylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid for amide bond formation.
Comparative Analysis with Related Compounds
Structural Analogs
Boc-Asp-Ofm belongs to a family of protected amino acid derivatives used in peptide synthesis. The following table compares key features with related compounds:
Compound | Protecting Groups | Primary Applications | Deprotection Conditions |
---|---|---|---|
Boc-Asp-Ofm | Boc, Ofm | Peptide synthesis | TFA (Boc), Base (Ofm) |
Boc-Asp(OtBu)-OH | Boc, tBu | Standard peptide synthesis | TFA (both groups) |
Fmoc-Asp(OtBu)-OH | Fmoc, tBu | Fmoc-based peptide synthesis | Piperidine (Fmoc), TFA (tBu) |
This comparison highlights the unique protection pattern of Boc-Asp-Ofm that enables selective deprotection strategies in peptide synthesis.
Research Applications and Significance
Pharmaceutical Development
Boc-Asp-Ofm plays a crucial role in the development of peptide-based pharmaceuticals. The precise control over peptide assembly enabled by this compound allows researchers to create peptides with specific structural features that can interact with biological targets with high specificity and affinity .
Biochemical Research
In addition to pharmaceutical applications, Boc-Asp-Ofm is utilized in fundamental biochemical research studying protein-protein interactions, enzyme mechanisms, and other biological processes involving peptides. The ability to create defined peptide sequences enables researchers to probe specific aspects of biological systems with precision.
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